molecular formula C9H13N3 B12853661 4-(Piperidin-2-yl)pyridazine

4-(Piperidin-2-yl)pyridazine

Cat. No.: B12853661
M. Wt: 163.22 g/mol
InChI Key: QOYHCOFANYZPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyridazine with piperidine under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process parameters are optimized to achieve efficient conversion rates .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-2-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

Scientific Research Applications

4-(Piperidin-2-yl)pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-2-yl)pyridazine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

4-piperidin-2-ylpyridazine

InChI

InChI=1S/C9H13N3/c1-2-5-10-9(3-1)8-4-6-11-12-7-8/h4,6-7,9-10H,1-3,5H2

InChI Key

QOYHCOFANYZPDN-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CN=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.